Termitomycesphin B
Description
Properties
Molecular Formula |
C43H81NO10 |
|---|---|
Molecular Weight |
772.1 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |
InChI |
InChI=1S/C43H81NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,34-41,43,45-51H,3-25,27-28,30-32H2,1-2H3,(H,44,52)/b29-26+/t34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI Key |
YGHZUFAKQVBOFS-UHOUMNMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(=C)CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(=C)CCCCCCCCC)O)O)O |
Synonyms |
termitomycesphin B |
Origin of Product |
United States |
Ii. Origin and Ecological Interactions
Fungal Source: Termitomyces Species
Termitomycesphin B is a natural product synthesized by specific fungi belonging to the genus Termitomyces. These fungi are basidiomycetes in the family Lyophyllaceae and are notable for their obligate mutualism with termites. wikipedia.org
Research has identified Termitomyces albuminosus as a producer of this compound. creamjournal.orgresearchgate.netnp-mrd.org This species, along with other related compounds such as Termitomycesphins A, C, and D, was first isolated from this mushroom. researchgate.net Subsequent studies have also led to the isolation of other related sphingolipids, like cerebrosides, from Termitomyces clypeatus, suggesting that the capability to produce such compounds may exist in multiple species within the genus. remedypublications.com
Both the fruiting body (the visible mushroom) and the mycelium (the vegetative, root-like network) of Termitomyces species serve as crucial substrates for scientific research. ommushrooms.comnorthspore.com The initial isolation of this compound was accomplished using the fruiting bodies of T. albuminosus. researchgate.netresearchgate.net Fruiting bodies and mycelia can contain different profiles and concentrations of bioactive compounds. mushroomculture.co.uknih.gov For instance, while fruiting bodies are often collected from the wild for analysis, researchers have also successfully grown the mycelium of Termitomyces species, such as T. clypeatus, in submerged cultures. remedypublications.comthaiscience.info These mycelial cultures have been shown to produce related bioactive sphingolipids, demonstrating that they are a viable and controllable source for studying the biosynthesis of these compounds. remedypublications.com
Table 1: Research Substrates for Termitomyces Metabolites
| Fungal Part | Description | Role in Research | Known Produced Compounds |
|---|---|---|---|
| Fruiting Body | The reproductive structure of the fungus that appears above ground (the mushroom). northspore.com | The primary source for the initial discovery and isolation of many natural products, including Termitomycesphins. researchgate.netresearchgate.net | Termitomycesphins A-H, various polysaccharides, and antioxidant compounds. researchgate.netresearchgate.net |
| Mycelium | A network of thread-like hyphae that constitutes the vegetative part of the fungus, typically growing within a substrate. northspore.com | Used in controlled laboratory settings (e.g., submerged culture) to study biosynthesis pathways and produce specific compounds. remedypublications.comthaiscience.info | Cerebrosides A and B (in T. clypeatus), lovastatin, and various polysaccharides. remedypublications.comnih.gov |
Symbiotic Relationship with Macrotermitinae Termites
The life cycle of Termitomyces fungi is inextricably linked with termites of the subfamily Macrotermitinae. pnas.orgnih.gov This obligate mutualism, established approximately 30 million years ago, is fundamental to the survival of both partners and the ecological niche they occupy. nih.govnih.gov
Fungus-growing termites cultivate Termitomyces on specialized structures called "fungus combs" located within their subterranean nests. wikipedia.orgsciencedaily.commdpi.com These combs are constructed from the termites' primary feces, which consist of chewed and partially digested plant materials like wood and leaf litter. wikipedia.orgsciencedaily.com The fungus grows on this substrate, breaking down complex polymers such as lignocellulose, which the termites cannot digest on their own. nih.govsciencedaily.comresearchgate.net In return for providing the fungus with a protected and stable growth environment, the termites feed on the nutrient-rich fungal nodules (a type of asexual spore structure) and the senescent comb material. researchgate.netwur.nl This process enriches the termites' diet, providing them with essential nutrients. qmul.ac.uk
The production of a diverse array of secondary metabolites by Termitomyces is hypothesized to be crucial for maintaining the symbiotic relationship. researchgate.netresearchgate.net These compounds are thought to serve several functions, primarily in defense and chemical signaling. researchgate.netresearchgate.net The fungus comb is a nutrient-rich environment that would otherwise be susceptible to colonization by competing microorganisms and pathogens. mdpi.com Metabolites produced by Termitomyces may act as antimicrobial agents, helping to maintain a monoculture of the symbiotic fungus within the comb. mdpi.comnilu.com Furthermore, volatile organic compounds (VOCs), such as terpenes released by the fungus, may function as signaling molecules, communicating the health or developmental state of the fungus comb to the termites or helping to defend against antagonistic fungi. nilu.comasm.orgresearchgate.net
Table 2: Hypothesized Roles of Termitomyces Metabolites in Symbiosis
| Metabolite Class | Potential Function | Supporting Evidence |
|---|---|---|
| Phenylpropanoids, Polyketides, Non-ribosomal peptides | Antimicrobial Defense | These classes of compounds are known for broad antimicrobial properties in fungi and are produced by Termitomyces. Their presence is thought to help prevent the growth of competing fungi and bacteria in the nutrient-rich fungus comb. researchgate.netresearchgate.netmdpi.com |
| Terpenes and other Volatile Organic Compounds (VOCs) | Chemical Signaling & Defense | Volatiles like α-pinene and camphene (B42988) are consistently emitted from fungus combs. asm.orgresearchgate.net It is hypothesized they could signal the comb's condition to termites or act as airborne deterrents to antagonists. nilu.comresearchgate.net |
| Indoles, Fatty Acids | Growth Regulation & Signaling | Indole compounds can act as growth regulators in fungi, while other metabolites may play roles in inter-kingdom communication between the fungus and the termites. researchgate.netresearchgate.net |
Environmental and Biogeographical Distribution of Producing Fungi
The geographical range of Termitomyces species, including those that produce this compound, is dictated by the distribution of their termite symbionts. The genus is primarily found in paleotropical regions, with a significant presence across Africa and Asia. nih.govsmujo.idmdpi.com Studies suggest that the symbiosis originated in the rainforests of Africa and subsequently dispersed to Asia. uplb.edu.phczechmycology.org
Species such as Termitomyces albuminosus and Termitomyces clypeatus are reported in various parts of Asia, including India and Thailand. creamjournal.orgthaiscience.infoczechmycology.org The distribution within a region can be extensive; for example, Termitomyces species are found throughout the humid forests of Cameroon and across different phytogeographical zones in Côte d'Ivoire and India. czechmycology.orgnih.govjournalarrb.com Their presence is tied to ecosystems that can support colonies of Macrotermitinae termites, which are major decomposers in these (sub)tropical environments. nih.govnih.gov
Iii. Chemical Classification and Structural Elucidation Studies
Classification as a Glycosphingolipid and Cerebroside
Termitomycesphin B is classified as a glycosphingolipid. rsc.org Glycosphingolipids are a class of lipids characterized by a carbohydrate moiety linked to a ceramide. More specifically, this compound is identified as a cerebroside, a subgroup of glycosphingolipids where the carbohydrate is a single sugar residue. researchgate.netremedypublications.com In the case of this compound, this sugar is glucose, making it a glucosylceramide. remedypublications.comajol.info
The ceramide portion of this compound is composed of two key components: a sphingoid base and a fatty acyl group, joined by an amide linkage. researchgate.net The specific nature of these two components defines the unique identity of this compound.
Detailed Structural Features of this compound
Spectroscopic and chemical analyses have been employed to determine the precise structural formula of this compound, which is C43H81NO10. rsc.org These studies have unveiled a molecule with distinct and unusual features in both its sphingoid base and fatty acyl chain.
A defining characteristic of this compound is its unique long-chain sphingoid base. researchgate.netcapes.gov.br It is a C19 sphingosine (B13886) base that is hydroxylated and features branching around the middle of the carbon chain. researchgate.netcapes.gov.br This complex structure is a departure from more common sphingoid bases and is a key feature of the termitomycesphin family of compounds.
The fatty acyl group attached to the sphingoid base in this compound has been identified as a C18 α-hydroxy fatty acid. researchgate.netcapes.gov.br The presence of the hydroxyl group at the alpha position (C-2') of the fatty acid is a significant feature. The chain length of this fatty acyl group is a key differentiator between this compound and its close relative, Termitomycesphin A, which possesses a C16 α-hydroxy fatty acid. researchgate.netcapes.gov.br
Table 1: Structural Comparison of Termitomycesphin A and B
| Feature | Termitomycesphin A | This compound |
| Fatty Acyl Group | C16 α-hydroxy fatty acid | C18 α-hydroxy fatty acid |
| Sphingoid Base | C19 hydroxylated, branched | C19 hydroxylated, branched |
| Sugar Moiety | Glucose | Glucose |
Stereochemical Investigations
The absolute stereostructures of this compound and its analogs were elucidated through a combination of spectroscopic methods and chemical derivatization. researchgate.netcapes.gov.br The stereochemistry of fungal cerebrosides is often determined to have a D-erythro (2S, 3R) configuration in the sphingoid base and a 2'R configuration for the α-hydroxy fatty acid. researchgate.net The sugar is typically in the D-configuration. For related compounds, comparisons of specific rotation values of hydrogenated products have been used to confirm the absolute stereochemistry. researchgate.net
Table 2: Key Spectroscopic and Analytical Data for this compound
| Analytical Method | Observation |
| Molecular Formula | C43H81NO10 rsc.org |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns to identify the fatty acyl and sphingoid base components. |
| NMR Spectroscopy | 1H and 13C NMR are used to determine the connectivity of atoms and the stereochemistry of the glycosidic linkage and other chiral centers. |
| Specific Rotation | Used to help determine the absolute configuration of the molecule by comparing it to known standards or derivatives. researchgate.net |
Comparative Structural Analysis with Other Termitomycesphins (A-I)
This compound belongs to the glycosphingolipid (GSL) class of compounds, specifically classified as cerebrosides. nih.gov Cerebrosides are characterized by a ceramide backbone linked to a single sugar moiety. The structural diversity within the Termitomycesphin family (A-I), all isolated from mushrooms of the Termitomyces genus, arises from variations in the three primary components: the long-chain base (LCB), the N-acyl fatty acid chain, and the hydroxylation patterns on the LCB. tandfonline.comresearchgate.nettandfonline.commdpi.com
This compound, like its congeners, possesses a unique C19 hydroxylated sphingosine-type base, which is often branched. researchgate.netmdpi.com The structural elucidation of these molecules relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, and HMBC), and high-resolution mass spectrometry (HRESIMS), often complemented by Fast Atom Bombardment Mass Spectrometry (FABMS). tandfonline.comtandfonline.cominformahealthcare.com
A key distinguishing feature among the Termitomycesphins is the length of the N-acyl fatty acid chain. This compound contains an α-hydroxy C18 fatty acid. researchgate.netresearchgate.net This contrasts with Termitomycesphins A, C, and G, which possess a shorter C16 α-hydroxy fatty acid. researchgate.netmdpi.com This difference in fatty acid chain length has been noted to influence the biological activity of these compounds. researchgate.netmdpi.com Termitomycesphins D and H are structurally similar to B in that they also contain a C18 fatty acid. tandfonline.comresearchgate.netresearchgate.net
The long-chain base is another site of significant structural variation. Termitomycesphins A-D share a 9-methyl-C19-sphinga-4,8-dienine base. researchgate.net In contrast, Termitomycesphins E and F are characterized by additional hydroxylation near the middle of the LCB, a feature critical for their activity. mdpi.com Termitomycesphin I, isolated from Termitomyces titanicus, presents a different LCB, featuring a ketone group at C-8 and a double bond between C-9 and C-10. tandfonline.com The sugar moiety in most Termitomycesphins, including B, is a D-glucose molecule connected via a β-glucosidic linkage to the LCB. tandfonline.com
The following table provides a detailed comparison of the structural features of Termitomycesphins A through I.
Interactive Table: Comparative Structural Data of Termitomycesphins (A-I)
| Compound | Molecular Formula | Fatty Acyl Chain | Long-Chain Base (LCB) Features | Source Organism | References |
| Termitomycesphin A | C41H77NO10 | C16 (α-hydroxy) | 9-methyl-C19-sphinga-4,8-dienine, 8-OH | Termitomyces albuminosus | researchgate.netmdpi.comebi.ac.uk |
| This compound | C43H81NO10 | C18 (α-hydroxy) | 9-methyl-C19-sphinga-4,8-dienine, 8-OH | Termitomyces albuminosus, Termitomyces titanicus | researchgate.nettandfonline.comuni.lursc.org |
| Termitomycesphin C | C41H79NO10 | C16 (α-hydroxy) | 9-methyl-C19-sphinga-4-enine, 8-OH | Termitomyces albuminosus | tandfonline.comresearchgate.netmdpi.com |
| Termitomycesphin D | C43H83NO10 | C18 (α-hydroxy) | 9-methyl-C19-sphinga-4-enine, 8-OH | Termitomyces albuminosus, Termitomyces titanicus | researchgate.nettandfonline.com |
| Termitomycesphin E | C41H79NO11 | C16 (α-hydroxy) | Hydroxylated near the middle of the LCB | Termitomyces albuminosus | mdpi.comnp-mrd.org |
| Termitomycesphin F | C43H83NO11 | C18 (α-hydroxy) | Hydroxylated near the middle of the LCB | Termitomyces albuminosus | mdpi.com |
| Termitomycesphin G | C41H79NO10 | C16 (non-hydroxylated) | 9-methyl-C19-sphinga-4,7-dienine, 8-OH | Termitomyces albuminosus | tandfonline.commdpi.comresearchgate.net |
| Termitomycesphin H | C43H83NO10 | C18 (non-hydroxylated) | 9-methyl-C19-sphinga-4,7-dienine, 8-OH | Termitomyces albuminosus | tandfonline.commdpi.comresearchgate.net |
| Termitomycesphin I | C43H79NO10 | C18 (α-hydroxy) | C19-sphinga-4,9-dienine, 8-keto | Termitomyces titanicus | tandfonline.com |
Iv. Biosynthesis of Termitomycesphin B
Identification of Biosynthetic Precursors
The construction of the complex Termitomycesphin B molecule begins with simple, fundamental building blocks derived from primary metabolism. The identification of these precursors is crucial for understanding the biosynthetic logic and for potential biotechnological production.
The amino acid L-serine is the foundational precursor for the sphingoid base of all sphingolipids, including this compound. frontiersin.orgfrontiersin.org The biosynthesis is initiated by the condensation of serine with a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). frontiersin.orgscielo.br This enzymatic step is widely recognized as the first and rate-limiting step in sphingolipid synthesis in fungi. frontiersin.org
Research on Termitomyces clypeatus has directly validated serine's role in the production of related cerebrosides, Termitomycesphins A and B. remedypublications.com A study demonstrated that supplementing the culture medium with serine significantly enhanced the yield of these compounds. When T. clypeatus was cultured for nine days with a serine concentration of 0.75 g/L, the content of cerebroside A increased by approximately 36% and cerebroside B by 11% compared to cultures without added serine. remedypublications.com This directly confirms that serine availability is a key factor in the biosynthesis of these cerebrosides in Termitomyces species. remedypublications.com
Table 1: Effect of Serine Supplementation on Cerebroside Production in T. clypeatus Data derived from a 9-day submerged culture experiment. remedypublications.com
| Serine Dose (g/L) | Cerebroside A Content (% of dry mycelium) | Cerebroside B Content (% of dry mycelium) |
| 0 | ~0.22 | ~0.09 |
| 0.75 | 0.30 ± 0.02 | 0.10 ± 0.01 |
While serine provides the initial backbone, other primary metabolites are essential for completing the structure of this compound.
Palmitoyl-CoA: This activated fatty acid condenses with serine in the initial step of the pathway. frontiersin.orgfrontiersin.org Palmitoyl-CoA is a product of fatty acid synthesis, which itself utilizes acetyl-CoA, a central metabolite derived from the breakdown of carbohydrates and other nutrients.
Glucose: this compound is a glucosylceramide, meaning it contains a glucose molecule attached to the ceramide base. remedypublications.com This glucose is supplied in its activated form, UDP-glucose, which is derived from glucose-1-phosphate, a key intermediate in carbohydrate metabolism. nih.gov
Coenzymes: The biosynthetic pathway involves several reduction and modification steps that require coenzymes. For instance, the reduction of 3-ketosphinganine to dihydrosphingosine is dependent on NADPH. remedypublications.com These coenzymes are regenerated through central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway.
Putative Biosynthetic Pathways
The synthesis of this compound from its precursors is a multi-step process involving a series of enzymatic reactions and modifications. While the exact pathway in Termitomyces has not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of fungal cerebrosides. nih.govscielo.br
The biosynthesis can be divided into three main stages: formation of the sphingoid base, acylation and modification to form the mature ceramide, and finally, glycosylation.
Sphingoid Base Synthesis: The process starts in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketodihydrosphingosine. scielo.br This intermediate is then rapidly reduced by 3-ketosphinganine reductase to yield dihydrosphingosine (sphinganine), the simplest sphingoid long-chain base (LCB). frontiersin.orgscielo.br
Ceramide Formation and Maturation: The dihydrosphingosine undergoes N-acylation, where a fatty acid is attached by a ceramide synthase to form dihydroceramide (B1258172). frontiersin.orgfrontiersin.org For this compound, which contains an α-hydroxy fatty acid, a fatty acid α-hydroxylase is required to modify the fatty acid chain before or after its attachment to the sphingoid base. frontiersin.orgnih.gov The dihydroceramide backbone is then subjected to a series of modifications, including desaturation and methylation, to produce the mature ceramide specific to fungal cerebrosides. This involves enzymes such as sphingolipid Δ4-desaturase , sphingolipid Δ8-desaturase , and a sphingolipid C9-methyltransferase to create the characteristic 9-methyl-4,8-sphingadienine core. frontiersin.orgnih.gov
Glycosylation: In the final step, a glucose unit is transferred from UDP-glucose to the C1-hydroxyl group of the mature ceramide. scielo.br This reaction is catalyzed by glucosylceramide synthase (GCS) and occurs on the cytosolic face of the Golgi apparatus. nih.gov This yields the final this compound molecule.
Table 2: Putative Enzymes in this compound Biosynthesis
| Enzyme | Catalytic Function | Stage of Pathway |
| Serine Palmitoyltransferase (SPT) | Condenses L-serine and palmitoyl-CoA | Sphingoid Base Synthesis |
| 3-Ketosphinganine Reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine | Sphingoid Base Synthesis |
| Ceramide Synthase | N-acylates sphingoid base to form dihydroceramide | Ceramide Formation |
| Fatty Acid α-Hydroxylase | Adds a hydroxyl group to the fatty acid chain | Ceramide Maturation |
| Sphingolipid Desaturases (Δ4, Δ8) | Introduce double bonds into the sphingoid base | Ceramide Maturation |
| Sphingolipid C9-Methyltransferase | Adds a methyl group at the C9 position of the sphingoid base | Ceramide Maturation |
| Glucosylceramide Synthase (GCS) | Transfers glucose from UDP-glucose to ceramide | Glycosylation |
In fungi, the genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs). beemelmanns-lab.de This co-localization facilitates the coordinated regulation of the entire pathway. Although a specific BGC for this compound has not yet been identified, genomic studies of Termitomyces species have revealed a vast potential for specialized metabolite production. researchgate.netnih.gov
A comprehensive analysis of 39 Termitomyces genomes identified 754 BGCs, indicating a rich and diverse chemical capability. nih.gov A putative BGC for this compound would be expected to contain the genes encoding the core enzymes outlined in the previous section. This would include genes for:
Subunits of serine palmitoyltransferase (e.g., homologs of gsl-1 and gsl-2 in Neurospora crassa). researchgate.net
A 3-ketosphinganine reductase.
One or more ceramide synthases.
The necessary modifying enzymes: desaturases, a methyltransferase, and a hydroxylase.
A glucosylceramide synthase.
The evolutionary history of these gene clusters in Termitomyces appears to be influenced by the millions of years of symbiosis with termites, suggesting that these pathways are under selective pressure, though their specific roles and products remain largely uncharacterized. nih.gov
Regulation of Biosynthesis in Termitomyces Species
The production of metabolites like this compound is tightly regulated to balance cellular resources. Regulation can occur at multiple levels, including precursor availability and gene expression.
As demonstrated in T. clypeatus, the biosynthesis of cerebrosides is directly influenced by the availability of the primary metabolite precursor, serine. remedypublications.com Increasing the concentration of serine in the growth medium boosted the production of Termitomycesphins, a classic example of substrate-level regulation where the rate of the pathway is partly controlled by the supply of its initial building block. remedypublications.com
Furthermore, the expression of the biosynthetic genes themselves is likely under transcriptional control. In other fungi, the expression of secondary metabolite BGCs is often controlled by pathway-specific and global regulators. For example, in Aspergillus species, the global regulator LaeA is known to control the expression of multiple BGCs. frontiersin.org While specific regulators for cerebroside synthesis in Termitomyces have not been identified, it is probable that similar hierarchical control systems are in place. These regulatory networks ensure that the fungus produces these specialized compounds at the appropriate time and in response to specific developmental or environmental cues.
Transcriptomic and Proteomic Insights into Metabolic Pathways
Transcriptomic and proteomic analyses of Termitomyces albuminosus have begun to shed light on the complex metabolic networks within this fungus, offering clues to the biosynthesis of its secondary metabolites, including this compound. Although studies have not yet pinpointed the specific gene cluster responsible for this compound, they have revealed a rich enzymatic machinery that is likely involved in its synthesis.
A transcriptome analysis of T. albuminosus led to the identification of numerous genes encoding enzymes crucial for various metabolic pathways. scilit.comnih.gov This includes a significant number of cytochrome P450 monooxygenases and glycosyltransferases, which are key enzyme families in the biosynthesis of many glycolipids. nih.govnih.gov Cytochrome P450s are often involved in the hydroxylation of fatty acid precursors, a likely step in the formation of the sphingoid base of this compound. Glycosyltransferases are essential for attaching sugar moieties to the lipid backbone, a defining feature of this class of compounds. nih.gov
Proteomic studies have complemented these findings by identifying differentially expressed proteins at various developmental stages of Termitomyces species, highlighting the dynamic nature of their metabolism. mdpi.com While much of the research has focused on lignocellulolytic enzymes due to the fungus's symbiotic relationship with termites, these studies also provide a broader picture of the active metabolic pathways. researchgate.netnih.gov For instance, the identification of enzymes involved in carbohydrate and amino acid metabolism underscores the availability of precursors for secondary metabolite synthesis. mdpi.com
| Enzyme Class | Putative Role in this compound Biosynthesis | Evidence from T. albuminosus and related fungi |
| Cytochrome P450s | Hydroxylation of fatty acid precursors for the sphingoid base. | Multiple cytochrome P450 genes identified in the T. albuminosus transcriptome. nih.gov |
| Glycosyltransferases | Attachment of sugar moieties to the lipid backbone. | Several glycosyltransferase genes discovered in T. albuminosus. nih.govnih.gov |
| Fatty Acid Synthases | Synthesis of the fatty acid component of the sphingoid base. | General metabolic pathways identified in proteomic studies. mdpi.com |
| Sphingolipid Biosynthesis Enzymes | Formation of the core sphingoid base. | Inferred from the known structure of this compound. |
This table is generated based on general knowledge of glycolipid biosynthesis and transcriptomic data from T. albuminosus.
Environmental and Nutritional Factors Influencing Production
The production of secondary metabolites in fungi is often tightly regulated by environmental and nutritional cues. For Termitomyces albuminosus, specific culture conditions have been shown to influence mycelial growth and likely impact the biosynthesis of this compound.
Key factors that affect the growth and metabolism of Termitomyces species include carbon and nitrogen sources, mineral concentrations, temperature, and pH. fspublishers.org Research on the cultivation of T. eurrhizus, a closely related species, has demonstrated the importance of optimizing these parameters for robust growth. fspublishers.org
Carbon Sources: Fungi utilize a variety of carbon sources for energy and as building blocks for biosynthesis. While glucose is a commonly used carbon source, the ability of Termitomyces to degrade complex carbohydrates like cellulose (B213188) and hemicellulose suggests that the type of carbon source could influence the production of specific secondary metabolites. researchgate.netnih.gov
Nitrogen Sources: The availability and type of nitrogen source are also critical. Organic nitrogen sources like peptone and yeast extract are often used in fungal cultures and can significantly impact the production of secondary metabolites.
Growth Factors and Minerals: Specific minerals and growth factors can act as cofactors for enzymes involved in biosynthetic pathways. For instance, studies on T. eurrhizus have investigated the optimal concentrations of KH2PO4 and MgSO4 for mycelial growth. fspublishers.org
| Factor | Influence on Termitomyces Growth and Metabolism | Potential Impact on this compound Production |
| Carbon Source | Affects primary and secondary metabolic pathways. | The type and concentration of carbon source could modulate the flux towards glycolipid biosynthesis. |
| Nitrogen Source | Crucial for the synthesis of amino acids and enzymes. | Can influence the expression of biosynthetic gene clusters. |
| Temperature | Optimal temperature is critical for enzymatic activity. | Sub-optimal temperatures may reduce enzyme efficiency and overall yield. |
| pH | Affects nutrient uptake and enzyme function. | The pH of the culture medium can influence the activity of key biosynthetic enzymes. |
| Minerals (e.g., KH2PO4, MgSO4) | Act as cofactors for metabolic enzymes. | Essential for the activity of enzymes in the this compound biosynthetic pathway. |
This table summarizes the general influence of environmental and nutritional factors on fungal metabolism and their potential effect on this compound production, based on studies of Termitomyces species. fspublishers.org
Heterologous Expression for Biosynthetic Pathway Elucidation and Production
Heterologous expression, the process of introducing a gene or a set of genes from one organism into another, represents a powerful tool for studying and producing fungal secondary metabolites. nih.gov This approach is particularly valuable when the native producer is difficult to cultivate or when the yields of the desired compound are low.
For this compound, heterologous expression could serve two primary purposes:
Biosynthetic Pathway Elucidation: By systematically expressing candidate genes from T. albuminosus in a well-characterized host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, it may be possible to identify the complete set of genes required for this compound synthesis. nih.govacs.org This would provide definitive proof of the biosynthetic pathway.
Enhanced Production: Once the biosynthetic gene cluster is identified, it can be optimized for high-level expression in a suitable host. This can involve using strong promoters, optimizing codon usage, and engineering the host's metabolism to increase the supply of precursors. mit.edu This strategy has been successfully employed for the production of other fungal glycolipids. nih.gov
The process of heterologous expression typically involves the following steps:
Identification of the Biosynthetic Gene Cluster (BGC): This is often achieved through genome mining and bioinformatic analysis, looking for characteristic genes like those encoding cytochrome P450s and glycosyltransferases clustered together.
Cloning of the BGC: The identified gene cluster is then isolated and inserted into an expression vector.
Transformation of the Host Organism: The expression vector is introduced into the chosen heterologous host.
Cultivation and Analysis: The engineered host is cultivated under conditions that induce the expression of the introduced genes, and the production of the target compound is then analyzed. nih.gov
While the heterologous expression of this compound has not yet been reported, the successful expression of other complex fungal secondary metabolites provides a clear roadmap for future research in this area. acs.orgapsnet.org
V. Biological Activity and Mechanistic Studies
Neuronal Cell Differentiation and Neurotrophic Activity Research
Termitomycesphins, a class of cerebrosides including Termitomycesphin B, have been investigated for their neurotrophic properties, which are crucial for the development, survival, and function of neurons. core.ac.uk The PC12 cell line, derived from rat pheochromocytoma, serves as a common model for these studies because it differentiates into neuron-like cells in response to neurotrophic factors like Nerve Growth Factor (NGF). tandfonline.comnih.govplos.org
Research on cerebrosides isolated from the edible mushroom Termitomyces albuminosus has demonstrated their ability to induce neuritogenic activity in PC12 cells. tandfonline.comresearchgate.net Studies on various termitomycesphins suggest that the length of the fatty acyl moiety plays a significant role in this neuritogenic activity. core.ac.uktandfonline.com For instance, Termitomycesphin G, which has a 16-carbon chain fatty acid, showed higher neuritogenic activity than Termitomycesphin H, which possesses an 18-carbon chain fatty acid. tandfonline.comresearchgate.net This suggests that variations in the fatty acid chain length, such as the one present in this compound, are a key factor in determining the extent of neurite outgrowth. core.ac.uktandfonline.com While direct percentage data for this compound is not detailed in the reviewed literature, the activity of its congeners provides a basis for its neurotrophic potential.
Table 1: Neuritogenic Activity of Selected Termitomycesphins in PC12 Cells
| Compound | Concentration | Neuritogenic Activity (%) |
|---|---|---|
| Termitomycesphin G | 1 µM | 49% |
| Termitomycesphin H | 1 µM | 35% |
| Termitomycesphin C | 1 µM | 60% |
Data sourced from studies on related termitomycesphin compounds, illustrating the structure-activity relationship within this class of cerebrosides. tandfonline.com
The neurotrophic effects of compounds are often mediated through specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling chain that transduces extracellular signals to the cell nucleus, regulating processes like cell proliferation and differentiation. cusabio.comwikipedia.orgnih.gov In the context of neuronal differentiation, the activation of the MAPK/ERK pathway is a key event. plos.org
While specific studies on the signaling pathways activated by this compound are limited, research on related compounds and extracts from Termitomyces albuminosus suggests the involvement of such pathways. It is proposed that some bioactive molecules from this mushroom target receptors like the IGF-1 receptor, subsequently activating the PI3K and MAPK signaling cascades to induce neurite outgrowth. researchgate.net The MAPK/ERK pathway, once activated, can phosphorylate nuclear transcription factors, leading to the expression of genes involved in cell differentiation and growth. cusabio.comyoutube.com Further research is needed to specifically elucidate the downstream signaling cascade of this compound.
The interaction of a compound with specific cellular targets is fundamental to its biological activity. For the class of cerebrosides, potential interactions with NMDA calcium ion channels have been suggested. researchgate.net In the case of the closely related compound, Termitomycesphin A, studies have identified a specific molecular requirement for its activity. tandfonline.comfrontiersin.org The STREX domain, an insert located in the cytoplasmic C-terminal domain of the slo1 subunit of BKCa channels, was found to be essential for the channel's sensitivity to Termitomycesphin A. tandfonline.comfrontiersin.orgnih.gov Deletion of this STREX domain rendered the BKCa channels completely insensitive to the compound. tandfonline.comnih.govtandfonline.com Given the structural similarity and co-investigation of Termitomycesphin A and B, it is plausible that this compound interacts with the BKCa channel via a similar mechanism involving the STREX domain.
Ion Channel Modulation Studies
A significant area of research for this compound has been its effect on ion channels, particularly the large-conductance Ca2+-activated K+ (BKCa) channels. These channels are widely distributed in various tissues, including neurons, and play roles in regulating neuronal excitability and neurotransmitter release. tandfonline.com
Studies have demonstrated that this compound is an activator of BKCa channels. nih.govtandfonline.com Research using electrophysiological techniques on Chinese hamster ovary (CHO-K1) cells expressing the channel showed that both this compound and the closely related Termitomycesphin A activate BKCa channels at micromolar concentrations. tandfonline.com This activation is considered a potential mechanism for neuroprotective effects, as BKCa channel openers are being investigated for therapeutic applications in various diseases. nih.govtandfonline.com
Electrophysiological analysis provides detailed insights into how a compound modulates an ion channel's function. The activity of an ion channel can be described by its single-channel current and its open probability (Po), which is the probability of the channel being in a conducting state. cnr.itnih.gov
Studies comparing Termitomycesphin A and B found no significant difference in their ability to activate BKCa channels. nih.govtandfonline.com Specifically, at a concentration of 10 µM, this compound was shown to increase the open probability of the BKCa channel. tandfonline.com
Table 2: Comparative Effect of Termitomycesphin A and B on BKCa Channel Open Probability (Po)
| Compound (10 µM) | Po (% of control) |
|---|---|
| Termitomycesphin A | 3.4 ± 0.4% |
| This compound | 3.8 ± 0.7% |
Data represents the increase in open probability from a control value of 0.6 ± 0.1%. tandfonline.com
More detailed electrophysiological characterization was performed using Termitomycesphin A, which was found to increase the single-channel open probability in a dose-dependent manner without altering the single-channel conductance. nih.govtandfonline.com This indicates the compound does not affect the pore structure of the channel but rather its gating mechanism. researchgate.net Furthermore, Termitomycesphin A shifted the voltage-dependent activation curve to less positive membrane potentials and shifted the Ca2+-dependent activation curve upwards. tandfonline.comnih.govtandfonline.com This suggests that the compound makes the channel more sensitive to both voltage and intracellular calcium, and can even activate the channel in the absence of free intracellular Ca2+. tandfonline.comnih.gov The binding site for this action is suggested to be on the cytoplasmic side of the membrane. nih.govtandfonline.com
Identification of Critical Protein Domains (e.g., STREX domain)
The biological activity of termitomycesphins is notably linked to their interaction with specific protein domains, particularly the STREX (STress-axis-REgulated EXon) domain of the large-conductance Ca²⁺-activated K⁺ (BKCa) channel. tandfonline.comtandfonline.com Research has demonstrated that both Termitomycesphin A and this compound are capable of activating BKCa channels. tandfonline.com This activation is critically dependent on the presence of the STREX domain, which is located on the cytoplasmic side of the channel. tandfonline.comtandfonline.com
Studies using STREX-deleted BKCa channels found that these modified channels were completely insensitive to the effects of Termitomycesphin A, indicating that the STREX domain is an absolute requirement for the channel's activation by this class of cerebrosides. tandfonline.comtandfonline.com This interaction is believed to be central to the neuroprotective effects observed with related compounds, which reduce ischemic brain damage through their modulation of BKCa channels. tandfonline.comremedypublications.com The dependence on this specific domain highlights a targeted mechanism of action rather than a general effect on the cell membrane. tandfonline.comnih.gov
Ligand Binding Site Analysis
While the precise binding points on the STREX domain have not been fully elucidated, the evidence points to a direct interaction between the cerebroside and this domain. tandfonline.comnih.gov This interaction effectively modulates the channel's activity, shifting its voltage-dependent activation curve toward less positive membrane potentials. tandfonline.comtandfonline.com This allows the channel to be activated even in the absence of intracellular free Ca²⁺, demonstrating a potent regulatory effect. tandfonline.comtandfonline.com
Table 1: Summary of Termitomycesphin Interaction with BKCa Channels
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Target Protein | Large-conductance Ca²⁺-activated K⁺ (BKCa) channel | The compound has a specific molecular target. | tandfonline.com |
| Critical Domain | STREX domain | Activation is structurally specific; deletion of the domain abolishes the effect. | tandfonline.comtandfonline.comnih.gov |
| Binding Site Location | Presumed to be on the cytoplasmic side of the membrane | The compound likely interacts directly with the intracellular portion of the channel. | tandfonline.comtandfonline.com |
| Functional Effect | Increases the channel's open probability and shifts the voltage-dependent activation curve | Potentiation of K⁺ flow across the membrane, even at low Ca²⁺ levels. | tandfonline.comtandfonline.com |
Other Investigated Cellular Activities (Mechanistic Focus)
Antioxidant Mechanisms at the Cellular Level
Compounds derived from Termitomyces mushrooms are recognized for their antioxidant properties. researchgate.netsemanticscholar.org The primary mechanism for this activity is the ability to counteract oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses. nih.gov At a cellular level, antioxidants function by neutralizing free radicals, thereby preventing damage to vital macromolecules such as DNA, proteins, and lipids. semanticscholar.orgnih.gov
The antioxidant action of compounds from Termitomyces is thought to involve several mechanisms:
Free Radical Scavenging : Direct neutralization of highly reactive molecules like ROS and reactive nitrogen species (RNS). intec.edu.do
Modulation of Endogenous Enzymes : Enhancing the activity of the cell's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. intec.edu.domdpi.com
Inhibition of Lipid Peroxidation : Studies on extracts from Termitomyces albuminosus have shown a significant reduction in lipid peroxidation, which protects cell membranes from oxidative damage. researchgate.net
These mechanisms collectively help maintain cellular redox balance and protect cells from the detrimental effects of oxidative stress that can lead to various pathologies. nih.govmdpi.com
Immunomodulatory Effects on Cell Lines
Bioactive compounds from the Termitomyces genus, including termitomycesphins, have demonstrated potential immunomodulatory activities. researchgate.netonlinescientificresearch.com Research focusing on the mechanistic effects on immune cells has shown that these compounds can influence immune responses. onlinescientificresearch.com
A key investigated effect is the stimulation of immune cells. In one study, rats treated with powder from Termitomyces titanicus showed a significant increase in total white blood cell levels. onlinescientificresearch.com This suggests a stimulatory effect on the hematopoietic system. The study also noted that compounds like beta-glucans and termitomycesphins may be responsible for the activation of macrophages, which are critical cells in the innate immune system. onlinescientificresearch.com Other related polysaccharides from mushrooms have been shown to activate the secretion of cytokines from immune cells, further pointing to a direct role in modulating immune function. semanticscholar.org
Table 2: Observed Immunomodulatory Effects of Termitomyces Compounds
| Effect | Cell/System Studied | Observed Outcome | Potential Mechanism | Reference |
|---|---|---|---|---|
| Leukocyte Proliferation | Albino rats | Significant increase in total white blood cell count (26,300 cells/mm³) compared to control (7,500 cells/mm³). | Stimulation of hematopoietic system. | onlinescientificresearch.com |
| Macrophage Activation | Inferred from in vivo studies | Implicated in the observed immune response. | Direct activation by compounds such as beta-glucans and termitomycesphins. | onlinescientificresearch.com |
| Cytokine Secretion | Immune cells | Activation of cytokine secretion. | Direct stimulation by mushroom-derived polysaccharides. | semanticscholar.org |
Antimicrobial Activity against Microbial Strains
Extracts from Termitomyces species have been shown to possess broad-spectrum antimicrobial properties. researchgate.net Studies have evaluated the efficacy of these extracts against a variety of pathogenic bacterial and fungal strains. semanticscholar.org The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential cellular processes. intec.edu.donih.gov
A study on extracts from Termitomyces striatus demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. semanticscholar.org The same extracts also exhibited antifungal activity against Candida albicans and Saccharomyces cerevisiae. semanticscholar.org The activity is typically measured by the zone of inhibition in disk diffusion assays, indicating the potency of the extract in suppressing microbial growth. semanticscholar.orgnih.gov
Table 3: Antimicrobial Activity of Termitomyces striatus Dichloromethane Extract
| Microbial Strain | Type | Zone of Inhibition (mm) at 200 mg/ml | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-negative Bacteria | 14.00 ± 0.00 | semanticscholar.org |
| Escherichia coli | Gram-negative Bacteria | 11.67 ± 0.33 | semanticscholar.org |
| Bacillus subtilis | Gram-positive Bacteria | 11.33 ± 0.33 | semanticscholar.org |
| Staphylococcus aureus | Gram-positive Bacteria | 10.67 ± 0.33 | semanticscholar.org |
| Candida albicans | Fungus (Yeast) | 11.67 ± 0.33 | semanticscholar.org |
| Saccharomyces cerevisiae | Fungus (Yeast) | 10.33 ± 0.33 | semanticscholar.org |
Vi. Structure Activity Relationship Sar Studies
Impact of Fatty Acyl Chain Length on Biological Activity (e.g., C16 vs. C18)
The length of the fatty acyl chain is a critical determinant of the biological activity of Termitomycesphins. Studies comparing analogues with different chain lengths have demonstrated a clear preference for shorter chains for certain biological effects. Specifically, Termitomycesphins containing a C16 α-hydroxy fatty acid exhibit greater neuritogenic activity than those with a C18 α-hydroxy fatty acid. researchgate.net
Research on Termitomycesphins A and C, which possess a C16 fatty acid, showed they induced a higher degree of neuronal differentiation in rat PC12 cells compared to Termitomycesphins B and D, which contain a C18 fatty acid. researchgate.net The compounds with the shorter C16 chain (Termitomycesphins A and C) displayed a maximum of 30% neuronal differentiation, whereas the longer C18 chain variants (Termitomycesphins B and D) showed a reduced activity of only 10%. researchgate.net This suggests that the shorter fatty acid chain may facilitate better interaction with cellular targets or improve cell membrane permeability, thereby enhancing its biological effect. While the precise mechanisms are still under investigation, the difference in lipophilicity and spatial conformation between C16 and C18 chains is considered a key factor. Generally, the bioactivity of fatty acids can increase with carbon chain length, but in the case of these complex cerebrosides, a shorter chain appears to be more advantageous for neuritogenic outcomes. researchgate.netnih.gov
Table 1: Effect of Fatty Acyl Chain Length on Neuritogenic Activity
| Compound | Fatty Acyl Chain | Neuritogenic Activity (Neuronal Differentiation in PC12 cells) |
|---|---|---|
| Termitomycesphin A | C16 α-hydroxy | 30% |
| Termitomycesphin C | C16 α-hydroxy | 30% |
| Termitomycesphin B | C18 α-hydroxy | 10% |
| Termitomycesphin D | C18 α-hydroxy | 10% |
Influence of Hydroxylation Patterns on Bioactivity
The presence and position of hydroxyl (-OH) groups on the Termitomycesphin molecule are vital for its biological function. These functional groups can significantly alter a molecule's polarity, solubility, and ability to form hydrogen bonds with biological receptors. nih.govmdpi.com In the case of Termitomycesphins, two key hydroxylation features are noted: an α-hydroxy group on the fatty acid chain and a unique hydroxylation on the C19 sphingosine (B13886) base. researchgate.net
The presence of an additional hydroxyl group in the middle of the long-chain sphingoid base has been identified as an important factor for enhancing neuritogenic activity. researchgate.net This hydroxyl group can increase the molecule's interaction with target proteins or lipids within the neuronal cell membrane, potentially modulating signaling pathways involved in differentiation. researchgate.netnih.gov The specific placement of these hydroxyl groups creates a distinct chemical signature that is recognized by cellular machinery, underscoring the importance of precise hydroxylation patterns in defining the bioactivity of these cerebrosides. researchgate.netmdpi.com
Role of Sphingoid Base Branching and Stereochemistry in Activity
Termitomycesphins are distinguished by a unique sphingoid base that features branching around its middle section. researchgate.net This structural characteristic, combined with a specific stereochemistry, is crucial for their neuritogenic properties. The absolute stereostructure of these compounds, which has been carefully elucidated through spectroscopic methods and chemical derivatization, dictates the three-dimensional shape of the molecule. researchgate.net
This precise spatial arrangement is essential for the molecule to fit correctly into its biological target, much like a key fits into a lock. Any alteration in the branching or stereochemistry would change the molecule's shape and likely diminish or abolish its biological activity. The unique branched structure of the sphingoid base in Termitomycesphins sets them apart from many other cerebrosides and is considered a key contributor to their observed neuritogenic effects. researchgate.net
Comparative SAR Across Termitomycesphin Analogues
A comparative analysis of Termitomycesphin analogues provides clear insights into their structure-activity relationships. The primary factor influencing the neuritogenic activity among Termitomycesphins A, B, C, and D is the length of the N-acyl chain. researchgate.net
As summarized in the table below, analogues with a C16 fatty acid chain consistently outperform those with a C18 chain. This highlights that while the core structure—including the unique branched and hydroxylated sphingoid base—provides the foundation for activity, the fatty acid component acts as a key modulator of the compound's potency.
Table 2: Comparative Structure-Activity Relationship of Termitomycesphin Analogues
| Feature | Termitomycesphin A & C | This compound & D | Impact on Activity |
|---|---|---|---|
| Sphingoid Base | Branched, C19-hydroxylated | Branched, C19-hydroxylated | The unique base is fundamental for activity. researchgate.net |
| Fatty Acyl Chain | C16 (α-hydroxylated) | C18 (α-hydroxylated) | Shorter C16 chain results in higher neuritogenic activity. researchgate.net |
| Relative Potency | High (30% differentiation) | Low (10% differentiation) | A significant reduction in activity is observed with the longer C18 chain. researchgate.net |
This comparative analysis underscores a clear SAR trend: the neuritogenic activity of this class of cerebrosides is optimized with a shorter (C16) α-hydroxylated fatty acyl chain attached to its unique branched sphingoid base. researchgate.net
Vii. Analytical and Preparative Methodologies for Research
Isolation and Purification Techniques for Research Applications
The initial step in researching Termitomycesphin B involves its extraction from the fungal biomass of Termitomyces species and subsequent purification to separate it from other cellular components.
Chromatographic Separations (e.g., HPLC, Column Chromatography)
Chromatography is a fundamental technique for separating chemical mixtures into their individual components. jackwestin.com It operates on the principle of distributing the components between a stationary phase and a mobile phase. neu.edu.tr
Column Chromatography: This is a primary method used for the fractionation of crude extracts. biotechrep.ir In a typical procedure, a glass column is packed with a stationary phase, often silica (B1680970) gel. biotechrep.ir The extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. jackwestin.com Compounds separate based on their differing affinities for the stationary and mobile phases. metwarebio.com For the isolation of cerebrosides like this compound, a series of column chromatography steps with different solvent systems are often employed to progressively enrich the desired compound. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in faster and higher-resolution separations. jackwestin.comtanta.edu.eg It is particularly effective for the final purification of compounds. tanta.edu.eg In the isolation of Termitomycesphins, reversed-phase HPLC is commonly used. tandfonline.com This technique utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase (such as methanol (B129727) or acetonitrile). tanta.edu.eg For instance, fractions obtained from column chromatography can be further purified by reversed-phase HPLC to yield pure this compound. tandfonline.com Different types of reversed-phase columns, such as Develosil C30-UG-5 and Capcell Pak C18 AQ, have been successfully used in the separation of these compounds. tandfonline.com
Extraction Methods from Fungal Biomass
The process of obtaining this compound begins with the extraction from the fruiting bodies of Termitomyces mushrooms. tandfonline.comnih.govbiorxiv.orgescholarship.org
The dried and powdered fungal material is typically subjected to sequential extraction with a series of solvents of increasing polarity. A common sequence involves starting with a non-polar solvent like hexane, followed by a solvent of intermediate polarity such as ethyl acetate (B1210297) (EtOAc), and finally a polar solvent like ethanol (B145695) (EtOH) or methanol. tandfonline.com This stepwise process helps to separate compounds based on their solubility.
The ethanol-soluble extract, which contains the more polar compounds including cerebrosides, is then often subjected to a liquid-liquid partitioning step. For example, the ethanol extract can be partitioned between n-butanol and water. tandfonline.com The cerebrosides, including this compound, tend to concentrate in the n-butanol layer, which is then collected and concentrated for further purification by chromatographic methods. tandfonline.com
Spectroscopic and Spectrometric Methods for Structural Analysis
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)
NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and spatial arrangement of atoms. rsc.org
¹H-NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environments. The resulting spectrum shows signals (peaks) at different chemical shifts, indicating the electronic environment of each proton. The integration of these peaks reveals the relative number of protons of each type, and the splitting patterns (multiplicity) provide information about neighboring protons. rsc.org
¹³C-NMR (Carbon-13 NMR): Similar to ¹H-NMR, ¹³C-NMR provides information about the carbon skeleton of the molecule. ajol.info It shows the different types of carbon atoms present and their chemical shifts. ajol.info
DEPT (Distortionless Enhancement by Polarization Transfer): This is a specialized NMR experiment that helps to distinguish between different types of carbon atoms (CH, CH₂, and CH₃ groups). ajol.info For example, DEPT experiments were crucial in identifying the presence of methyl, methylene, methine, and quaternary carbons in the structure of related termitomycesphins. tandfonline.com
The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals in the molecule, which is essential for elucidating its planar structure. tandfonline.com
High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS)
HRESI-TOF-MS is a highly accurate mass spectrometry technique used to determine the precise molecular formula of a compound. researchgate.net
Electrospray Ionization (ESI): This is a soft ionization technique that allows large, non-volatile molecules like this compound to be ionized into the gas phase without significant fragmentation. mdpi.com
Time-of-Flight (TOF) Mass Analyzer: This analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes for them to travel a fixed distance. nih.gov
High-Resolution (HR): High-resolution instruments can measure m/z values with very high precision, allowing for the determination of the elemental composition of the molecule. uni-saarland.de
For example, the molecular formula of a related compound, Termitomycesphin I, was determined as C₄₃H₇₉NO₁₀ by observing its sodium adduct ion [M+Na]⁺ at m/z 792.5572 in the HRESIMS spectrum. tandfonline.com This high level of accuracy is critical for distinguishing between compounds with similar nominal masses but different elemental compositions.
Mass Spectrometry for Long-Chain Base and Fatty Acid Determination
Mass spectrometry is also instrumental in determining the specific structures of the long-chain base (LCB) and fatty acid components of cerebrosides like this compound. mdpi.comresearchgate.net
Positive-mode Fast Atom Bombardment (FAB-MS) or other tandem mass spectrometry (MS/MS) techniques can provide characteristic fragment ions that reveal the carbon chain lengths of the LCB and the fatty acid moiety. tandfonline.comresearchgate.net For instance, in the analysis of Termitomycesphin I, fragment ions corresponding to [LCB + H]⁺ and [LCB + H - H₂O]⁺ were observed, indicating the nature of the long-chain base. tandfonline.com The location of double bonds within the LCB can also be determined using specific mass spectrometry methods, such as the B/E constant linked scan method. researchgate.net
Furthermore, the analysis of fatty acids can be performed by gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization (e.g., methylation) of the parent molecule. nih.gov This allows for the precise identification of the fatty acid component, such as the α-hydroxylated fatty acids found in termitomycesphins. researchgate.net
Quantitative Analysis Techniques (e.g., HPLC-based quantification in research cultures)
The quantification of this compound and related cerebrosides from fungal cultures is crucial for understanding their biosynthesis and optimizing production for research purposes. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this analytical challenge.
Research involving the submerged culture of Termitomyces clypeatus has demonstrated its effectiveness in producing various cerebrosides, including this compound (referred to as cerebroside B in some studies). remedypublications.com In these studies, mycelial biomass is harvested, dried, and then subjected to extraction and analysis to determine the concentration of specific compounds. A study on T. clypeatus CTM-1 found that under standard submerged culture conditions, the mycelium could yield approximately 0.07% of this compound by dry weight. remedypublications.com
The analytical process involves separating complex lipid extracts to isolate and measure the target compounds. While specific HPLC parameters for this compound are not extensively detailed in isolation, validated methods for analogous lipid compounds provide a framework for its quantification. mdpi.comnotulaebotanicae.roscirp.orgnih.gov These methods are typically developed to be selective, linear, precise, and accurate. mdpi.comjmb.or.kr
A general approach for the quantitative analysis of fungal cerebrosides like this compound via HPLC would involve the parameters outlined in the following table.
Table 1: Representative HPLC Parameters for Fungal Lipid Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reverse Phase (e.g., C8 or C18) mdpi.comnotulaebotanicae.roscirp.org | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic or trifluoroacetic acid. mdpi.comscirp.org | Allows for the effective separation of a wide range of compounds with different polarities within a single run. |
| Detector | Diode-Array Detector (DAD) or UV-VIS Detector. mdpi.comnotulaebotanicae.ro | Measures the absorbance of the eluting compounds at a specific wavelength for quantification. |
| Flow Rate | Typically in the range of 0.25 to 1.0 mL/min. mdpi.comscirp.org | Controls the speed of the separation process. |
| Column Temp. | Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility. mdpi.comscirp.org | Temperature affects solvent viscosity and separation efficiency. |
By employing such validated HPLC methods, researchers can accurately track the production of this compound in Termitomyces cultures, investigate factors that influence its yield, such as the addition of biosynthetic precursors like serine, and purify it for further study. remedypublications.com For instance, adding serine to the culture medium of T. clypeatus CTM-1 was shown to significantly increase the content of cerebrosides. remedypublications.com The content of this compound (cerebroside B) increased by approximately 11% when 0.75 g/L of serine was added to the culture, reaching a maximum content of about 0.10% of the mycelium's dry weight after 9 days. remedypublications.com
Synthetic and Semi-Synthetic Approaches for Analog Generation in Research
While the total synthesis of this compound itself is a complex undertaking that has not been extensively reported, synthetic strategies for related natural products provide insight into how its analogs could be generated. The generation of analogs is a key research strategy for exploring structure-activity relationships (SAR), where the modification of a natural product's structure can lead to enhanced biological activity or simplified production. wikipedia.orgtandfonline.com This approach is sometimes referred to as diverted total synthesis, where the goal is to create analogs rather than the original, more complex natural product. wikipedia.org
For many complex molecules isolated from fungi, researchers synthesize analogs to determine which functional groups are essential for their biological effects. tandfonline.com For example, in the study of termitomycamides, other compounds from Termitomyces titanicus, analogs with different fatty acid components were synthesized to investigate their SAR. tandfonline.comtandfonline.com This highlights a common strategy: modifying the lipid tail or the polar head group of a sphingolipid like this compound to see how it affects its neuritogenic or other biological properties.
Semi-synthesis is another powerful approach where a readily available natural product is used as a starting material for chemical modification. nih.gov For instance, a study on drimenol-type sesquiterpenes from Termitomyces fungi utilized commercially available (+)-sclareolide as a starting point for a multi-step synthesis to produce various derivatives for bioactivity testing. nih.gov A similar approach could be envisioned for this compound, where the natural compound, once isolated from cultures, could be chemically modified to produce a library of analogs.
Key synthetic reactions that are often employed in the synthesis of complex natural product analogs include:
Coupling Reactions: Such as the Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds. tandfonline.com
Asymmetric Reactions: Like Sharpless asymmetric dihydroxylation, to control the stereochemistry of newly introduced functional groups. tandfonline.com
Functional Group Transformations: Standard organic reactions to modify existing groups, for example, changing an ester to an amide or altering the length and saturation of an alkyl chain.
These synthetic and semi-synthetic methodologies are fundamental to the chemical biology of natural products, enabling a deeper understanding of their function and potentially leading to the development of new therapeutic agents based on their molecular scaffolds. nih.govwikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Termitomycamides |
| (+)-sclareolide |
| Drimenol |
| Serine |
| Cerebroside A |
Viii. Future Research Directions
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A fundamental gap in our knowledge of Termitomycesphin B lies in its creation by the Termitomyces fungus. The complete biosynthetic pathway, including the enzymes and genes responsible for its assembly, remains to be fully elucidated. researchgate.netnih.gov Future research will likely focus on identifying and characterizing the specific enzymes, such as fatty acid synthases, desaturases, hydroxylases, and glycosyltransferases, that sequentially build the molecule. Techniques like gene knockout studies, heterologous expression of candidate genes in model organisms like Saccharomyces cerevisiae or Aspergillus nidulans, and in vitro enzyme assays will be instrumental in piecing together this molecular puzzle. researchgate.netnih.govfrontiersin.org
Understanding the regulatory networks that control the production of this compound is another critical frontier. nih.gov This involves investigating the transcription factors and signaling pathways that are activated in response to developmental or environmental cues, ultimately leading to the expression of the biosynthetic genes. A comprehensive understanding of these pathways could pave the way for the biotechnological production of this compound and its derivatives.
Discovery of Novel Termitomycesphin Analogues and Derivatives
The natural world is a vast repository of chemical diversity. It is highly probable that the Termitomyces genus produces a wider array of termitomycesphin-related compounds than is currently known. begellhouse.com Future research efforts will undoubtedly focus on the systematic screening of different Termitomyces species and strains to isolate and identify novel analogues of this compound. begellhouse.comresearchgate.net These natural analogues may possess unique structural features that could translate to enhanced or novel biological activities.
Beyond natural discovery, the semi-synthesis or total synthesis of this compound derivatives presents a promising avenue for creating compounds with improved properties. nih.govmdpi.comrsc.orgmdpi.com By modifying the fatty acid chain length, the degree of unsaturation, the hydroxylation pattern, or the sugar moiety, chemists can generate a library of novel molecules. core.ac.ukresearchgate.net These synthetic analogues can then be screened for enhanced efficacy, selectivity, or improved pharmacokinetic properties, potentially leading to the development of new therapeutic agents.
Detailed Characterization of Molecular Targets and Binding Mechanisms
While initial studies have suggested that termitomycesphins can interact with cellular components like large-conductance Ca2+-activated potassium (BKCa) channels, a detailed understanding of these interactions at the molecular level is still lacking. nih.govtandfonline.comtandfonline.com Future research must aim to precisely identify the molecular targets of this compound and characterize the binding mechanisms.
Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and photoaffinity labeling can be employed to pull down and identify the specific proteins that this compound interacts with within the cell. frontiersin.org Once a target is identified, structural biology techniques like X-ray crystallography or cryo-electron microscopy can be used to visualize the binding site in atomic detail. Computational modeling and molecular docking studies can further complement these experimental approaches to predict and analyze the binding interactions. frontiersin.org A thorough understanding of how this compound engages with its molecular targets is essential for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.
Advanced In Vitro and Cell-Based Model System Development for Mechanistic Studies
To dissect the cellular and molecular mechanisms of action of this compound, the development of more sophisticated in vitro and cell-based model systems is imperative. While initial studies have utilized cell lines like PC12 and Chinese hamster ovary (CHO) cells, future research could benefit from the use of more physiologically relevant models. researchgate.nettandfonline.commdpi.com
This includes the use of primary neuronal cultures, organ-on-a-chip technologies that mimic the architecture and function of specific tissues, and three-dimensional (3D) cell cultures or organoids. These advanced models can provide a more accurate representation of the complex cellular environment and allow for a more detailed investigation of the signaling pathways modulated by this compound. For instance, investigating its effects on neurite outgrowth could be enhanced by using co-culture systems of neurons and glial cells. core.ac.ukmdpi.com
Investigation of this compound's Role in Fungal-Termite Symbiosis
This compound is produced by a fungus that exists in an obligate symbiotic relationship with termites of the Macrotermitinae subfamily. uplb.edu.phresearchgate.net This raises the intriguing question of the compound's ecological role within this complex biological system. Future research should investigate the potential functions of this compound in the context of this symbiosis.
Several hypotheses can be explored. Does this compound act as a signaling molecule between the fungus and the termite? Could it play a role in defending the fungal garden from competing microbes or pathogens? researchgate.netresearchgate.net Does it influence the development or behavior of the termites? mdpi.com Answering these questions will require a multidisciplinary approach, combining chemical ecology, molecular biology, and behavioral studies. For instance, researchers could analyze the spatial distribution of this compound within the termite mound and fungus combs, and investigate its effects on the growth of other fungi and bacteria isolated from the termite environment. Understanding the ecological significance of this compound will not only provide insights into the evolution and maintenance of this fascinating symbiosis but may also reveal novel applications for the compound. uplb.edu.phnih.gov
Q & A
Q. How should researchers document synthetic procedures to enable reproducibility of Termitomycesphin B analogs?
- Methodological Answer : Include step-by-step protocols with exact reagent quantities, reaction times, and purification yields. Use standardized nomenclature (IUPAC) for compounds. Deposit spectral data in public databases (e.g., PubChem) and cite them in supplementary materials .
Q. What are the best practices for designing a dose-response study to minimize variability in this compound’s efficacy assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
